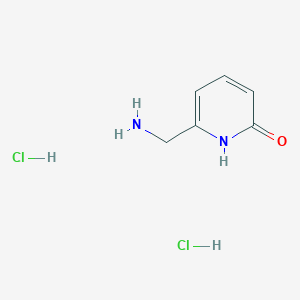
N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol . The yield of these reactions can be up to 95% .Molecular Structure Analysis
The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide” is characterized by the presence of a 1,3,4-thiadiazole ring . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide” include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride, followed by cyclization with thiourea .科学的研究の応用
Antimicrobial Activity
The synthesis of 1,3,4-thiadiazole derivatives involving this compound has been explored for its antimicrobial potential. Researchers have designed and synthesized these derivatives using starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The resulting compounds were characterized by various techniques, including NMR, IR, and MS. Notably, some of these derivatives demonstrated superior antimicrobial activity against E. coli , B. mycoides , and C. albicans .
Anti-Inflammatory Properties
While not directly studied for anti-inflammatory effects, it’s worth noting that certain derivatives of 1,3,4-thiadiazoles have exhibited promising results. Further investigation could explore the potential of our compound in modulating inflammatory responses .
Anticancer Activity
Although specific studies on our compound are scarce, related 1,3,4-thiadiazole derivatives have been evaluated for anticancer properties. For instance, modifications involving furan or thiophene rings led to increased in vitro anticancer activity compared to the standard drug Adriamycin .
Cytotoxic Effects
In cell-based assays, researchers have assessed the cytotoxic effects of similar compounds on leukemia cell lines (e.g., K562 CML , Jurkat , and MT-2 ) and the HeLa human cervical carcinoma cell line. Our compound’s derivatives could potentially exhibit cytotoxicity .
Antifungal Potential
Although not directly tested, 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have shown antifungal activity against clinical isolates of Candida albicans . Variations in substituents at the C-2 position of the thiadiazole ring influenced their antifungal efficacy .
Chemical Reactivity and Synthesis
Beyond biological applications, 1,3,4-thiadiazoles are versatile in synthetic chemistry. They can be formed via reactions of hydrazonoyl halides with various reagents, including potassium thiocyanate, thiosemicarbazide, and carbon disulfide. These reactions yield diverse nitrogen-, oxygen-, sulfur-, and selenium-containing compounds .
作用機序
Target of Action
Thiadiazole derivatives have been reported to exhibit a wide range of biological activities . They have been synthesized and tested against various targets, including E. coli, B. mycoides, and C. albicans .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways . For instance, they can inhibit the growth of certain cell lines , or they can inhibit specific biochemical pathways .
Biochemical Pathways
Some thiadiazole derivatives have been reported to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8-15-16-13(19-8)14-12(17)11-7-6-9-4-2-3-5-10(9)18-11/h2-5,11H,6-7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERNNDLNHJIBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)chromane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800649.png)
![N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2800650.png)
![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)
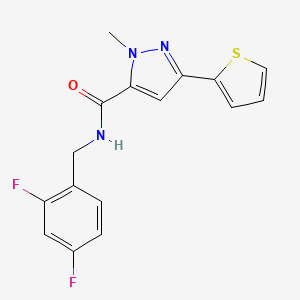
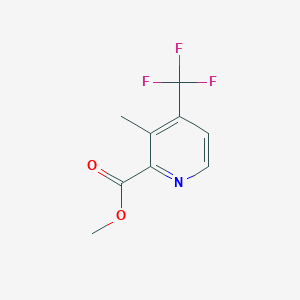
![3-[(Benzyloxy)sulfamoyl]benzoic acid](/img/structure/B2800661.png)
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2800662.png)

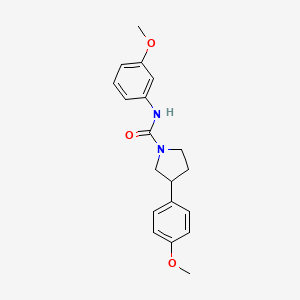
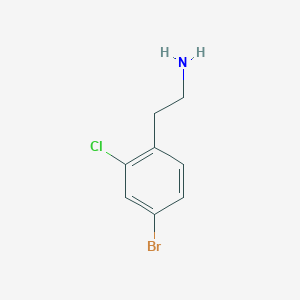
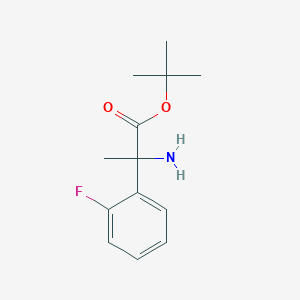
![2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2800670.png)
